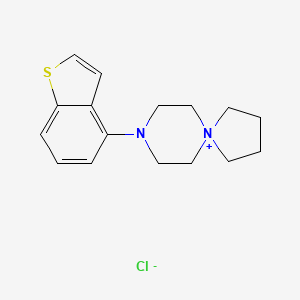

![molecular formula C12H14ClF3N2O B1531558 4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride CAS No. 2098129-19-0](/img/structure/B1531558.png)

4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride

Descripción general

Descripción

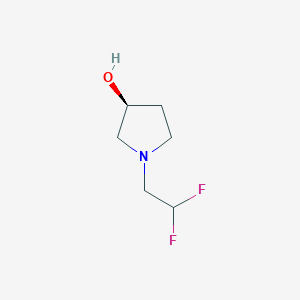

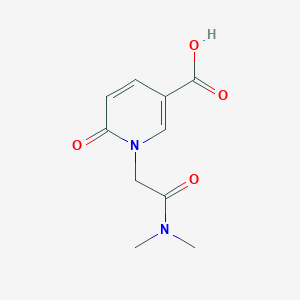

This compound belongs to the class of organic compounds known as diazepanes, which are seven-membered heterocyclic compounds with two nitrogen atoms (e.g., diazepam). The presence of the trifluoromethyl group and phenyl group suggests that it might have unique properties that could be useful in various fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepane ring, possibly through a cyclization reaction, and the introduction of the trifluoromethylphenyl group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered diazepane ring, with a phenyl ring substituted at the 4-position. The phenyl ring carries a trifluoromethyl group, which is known to be electron-withdrawing and could influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is reacted. The trifluoromethyl group might make the phenyl ring less reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could influence properties like lipophilicity, acidity, and metabolic stability .Aplicaciones Científicas De Investigación

Characterization and Metabolism Studies

- A study demonstrated the use of high-resolution mass spectrometry and nuclear magnetic resonance for metabolite characterization, focusing on diazepam and its metabolites. This approach is crucial for understanding the biotransformation of related compounds in biological systems (Schwartz, Bommer, & Vane, 1967).

Chemical Transformation and Mechanisms

- Research on the reactions of diazepam in various pH solutions and its hydrolysis products underlines the chemical versatility and potential for synthesis of new compounds from similar structures (Yang, 1998). Another study on the mechanism of alkaline hydrolysis of diazepam sheds light on the chemical transformations that could be applied to analogous compounds for creating novel therapeutic agents or research tools (Yang, 1998).

Synthesis of Heterocyclic Compounds

- Investigations into the synthesis of substituted 2,3-dihydro-1H-1,5-benzodiazepines highlight methods for generating new diazepine derivatives. These synthetic approaches can be adapted for the production of new compounds with potential applications in various fields of research (Herbert & Suschitzky, 1974).

Analytical and Quantitative Methods

- A method for the extraction and electrochemical quantification of diazepam from pharmaceutical products demonstrates the potential for developing analytical techniques for related compounds. Such methods are essential for quality control and research purposes (García, García, & González, 1993).

Novel Derivatives and Their Applications

- The synthesis and characterization of new diazepines derivatives, emphasizing their spectral characteristics and crystal structures, provide a foundation for designing compounds with specific properties for research and therapeutic applications (Ahumada et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]-1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)9-1-3-10(4-2-9)17-8-7-16-6-5-11(17)18;/h1-4,16H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXDCSNJPXYKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B1531490.png)

![ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride](/img/structure/B1531494.png)

![1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531495.png)

![2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride](/img/structure/B1531497.png)